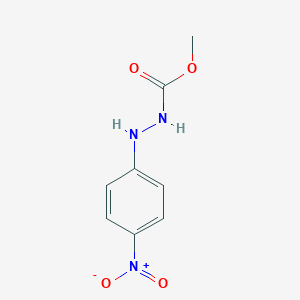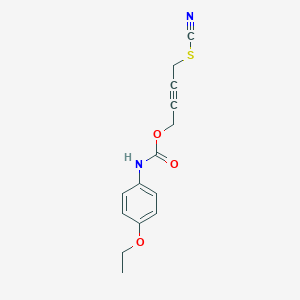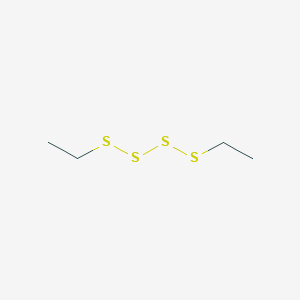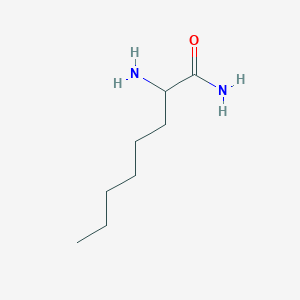
Bornyl butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Bornyl butyrate is an organic compound known for its pleasant, pine-like aroma. It is a type of ester formed from borneol and butyric acid. This compound is commonly used in the fragrance and flavor industries due to its distinctive scent and flavor profile .
準備方法
Synthetic Routes and Reaction Conditions: Bornyl butyrate is typically synthesized through an esterification reaction between borneol and butyric acid. This reaction is often catalyzed by an acid such as sulfuric acid or sulfuric acid triethyl ester. The reaction is carried out under controlled temperature conditions to ensure optimal yield .
Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction mixture is heated to a specific temperature, and the acid catalyst is added to facilitate the reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: Bornyl butyrate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of borneol and butyric acid.
Reduction: Reduction of this compound can yield borneol.
Substitution: In the presence of suitable reagents, this compound can undergo substitution reactions to form different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acid chlorides and alcohols are often used in substitution reactions.
Major Products Formed:
Oxidation: Borneol and butyric acid.
Reduction: Borneol.
Substitution: Various esters depending on the reagents used.
科学的研究の応用
Bornyl butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Research has explored its potential antimicrobial and anti-inflammatory properties.
作用機序
The mechanism of action of bornyl butyrate involves its interaction with various molecular targets and pathways:
Permeability Enhancement: this compound can alter cell membrane lipid structures, enhancing the permeability of drugs across biological barriers.
Anti-inflammatory Effects: It may modulate inflammatory pathways, reducing inflammation in biological systems.
類似化合物との比較
Bornyl butyrate can be compared with other similar compounds such as:
Butyl butyrate: Known for its fruity aroma, used in the food and beverage industry.
Isothis compound: Similar in structure but with different physical properties and applications.
Camphor: Shares a similar bicyclic structure but is used primarily in medicinal applications.
Uniqueness: this compound is unique due to its distinctive pine-like aroma and its ability to enhance drug permeability, making it valuable in both the fragrance industry and pharmaceutical research .
特性
CAS番号 |
13109-70-1 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC名 |
[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] butanoate |
InChI |
InChI=1S/C14H24O2/c1-5-6-12(15)16-11-9-10-7-8-14(11,4)13(10,2)3/h10-11H,5-9H2,1-4H3/t10-,11+,14-/m1/s1 |
InChIキー |
VIPNQHBVIDJXJE-UHIISALHSA-N |
SMILES |
CCCC(=O)OC1CC2CCC1(C2(C)C)C |
異性体SMILES |
CCCC(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C |
正規SMILES |
CCCC(=O)OC1CC2CCC1(C2(C)C)C |
密度 |
0.981-0.991 |
Key on ui other cas no. |
13109-70-1 |
物理的記述 |
Colourless liquid; Herbaceous aroma |
溶解性 |
Soluble in oils; Slightly soluble in water Soluble (in ethanol) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)
![4-[Bis[4-(diethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B81207.png)











